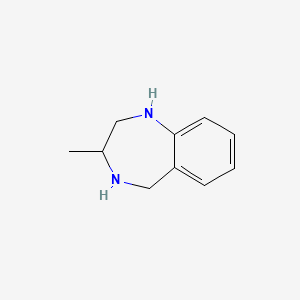

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Description

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a seven-membered heterocyclic compound featuring a benzene ring fused to a diazepine ring (containing two nitrogen atoms at positions 1 and 4). The methyl substituent at position 3 distinguishes it from other benzodiazepine derivatives. This compound serves as a critical scaffold in medicinal chemistry, particularly in modulating GABA receptors, which are central to neurological and psychiatric therapies . Its synthesis typically involves cyclization reactions or functional group modifications of precursor heterocycles, as seen in related compounds like 4-acetyl derivatives .

Propriétés

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-6-12-10-5-3-2-4-9(10)7-11-8/h2-5,8,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUMKCATAQABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C .

Industrial Production Methods

In industrial settings, the production of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or aminated derivatives .

Applications De Recherche Scientifique

Anxiolytic Properties

Research indicates that benzodiazepines, including derivatives like 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, exhibit significant anxiolytic effects. These compounds interact with the GABA(A) receptor complex, enhancing inhibitory neurotransmission in the brain. This action is crucial for the development of non-sedating anxiolytics that minimize side effects commonly associated with traditional benzodiazepines .

AMPA Receptor Antagonism

Studies have shown that certain benzodiazepine derivatives can act as antagonists at AMPA receptors. This property is particularly relevant in the context of neuroprotection and the treatment of neurodegenerative diseases. By modulating excitatory neurotransmission, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia .

Synthesis and Structure-Activity Relationships

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves various chemical reactions that yield different derivatives with potential pharmacological activity. The structure-activity relationship (SAR) studies highlight how modifications in the molecular structure can influence the biological activity of these compounds. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 | Increases anxiolytic potency |

| Variations in substituents on the phenyl ring | Alters receptor selectivity and efficacy |

These insights are pivotal for designing new compounds with enhanced therapeutic profiles .

Clinical Trials

Clinical investigations have focused on the safety and efficacy of benzodiazepine derivatives in managing anxiety disorders. In one study involving patients with generalized anxiety disorder (GAD), a derivative of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine was administered to evaluate its anxiolytic effects compared to standard treatments. Results indicated a favorable response with fewer sedative side effects .

Neuroprotective Studies

Animal models have been employed to assess the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The findings suggest that 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can significantly reduce neuronal death and improve cognitive function post-exposure to neurotoxic agents .

Mécanisme D'action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptor subunits, and the pathways involved are related to neurotransmitter modulation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzodiazepine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Pharmacological Activity

- GABA Modulation: The 3-methyl derivative shares functional similarities with other benzodiazepines listed in , such as 7-chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, which directly interacts with GABA receptors to modulate neuronal excitability . However, the absence of electron-withdrawing groups (e.g., Cl or NO₂) in the 3-methyl derivative may reduce its potency compared to chlorinated analogues .

- Enzyme Inhibition : 4-Acetyl derivatives (e.g., 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine) are precursors for farnesyltransferase inhibitors, highlighting the role of acetyl groups in enhancing binding to enzymatic pockets .

Conformational and Crystallographic Differences

- Ring Puckering : The seven-membered ring in 4-acetyl derivatives adopts a chair conformation, with the acetyl group oriented away from the benzene ring to minimize steric hindrance . In contrast, 3-methyl derivatives may exhibit distinct puckering due to steric effects of the methyl group, as described by Cremer and Pople’s generalized puckering coordinates .

- Hydrogen Bonding: Crystallographic studies of 4-acetyl derivatives reveal intermolecular N–H⋯O and O–H⋯O bonds, which stabilize the lattice and improve crystallinity compared to non-acetylated analogues .

Physicochemical Properties

- Solubility: Methyl and acetyl substituents enhance lipophilicity, reducing water solubility. For example, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine is poorly water-soluble but dissolves in alcohols .

- Stability : Hydrogen bonding in 4-acetyl derivatives improves thermal stability, whereas 3-methyl analogues may require stabilization via salt formation (e.g., dihydrochloride salts in ) .

Activité Biologique

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a member of the benzodiazepine family, which are widely recognized for their pharmacological properties. This compound exhibits significant biological activity that warrants detailed exploration. The following sections will delve into its chemical properties, synthesis methods, biological effects, and relevant case studies.

- Chemical Formula : CHN

- Molecular Weight : 162.23 g/mol

- CAS Number : 133405-86-4

Synthesis Methods

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been achieved through various methods. One notable approach involves palladium-catalyzed reactions which facilitate the formation of the benzodiazepine ring through selective C–N bond formation. The reaction conditions typically include the use of specific ligands and bases to optimize yield and selectivity .

Benzodiazepines primarily exert their effects through modulation of the GABA receptor, enhancing the inhibitory neurotransmitter GABA's action in the central nervous system (CNS). This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific activity of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been linked to its ability to bind effectively to these receptors .

Pharmacological Effects

Research indicates that compounds within this class can have varying effects on anxiety and psychotic disorders. In clinical settings, benzodiazepines are often used for their rapid onset of action in managing acute anxiety and agitation . The efficacy of 3-methyl derivatives has been noted in comparative studies against other benzodiazepines such as haloperidol and olanzapine .

Case Studies and Research Findings

-

Efficacy in Psychosis :

A study evaluated the use of benzodiazepines for managing aggression in psychotic patients. Results showed that benzodiazepines could be effective in reducing agitation compared to traditional antipsychotics . -

Comparative Analysis :

A review highlighted differences between various benzodiazepines regarding their pharmacokinetics and side effect profiles. It was noted that while some derivatives were more effective for certain conditions (e.g., anxiety), others had a higher risk for dependency and withdrawal symptoms . -

Toxicology Studies :

Investigations into the toxicological profiles of benzodiazepines have revealed potential risks associated with long-term use. This includes cognitive impairment and increased risk of falls in elderly populations .

Data Table: Comparative Biological Activity

| Compound Name | Anxiolytic Activity | Sedative Effect | Anticonvulsant Activity | Dependency Risk |

|---|---|---|---|---|

| 3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | High | Moderate | Moderate | Moderate |

| Diazepam | High | High | High | High |

| Lorazepam | Moderate | High | Moderate | High |

| Clonazepam | High | Moderate | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.